molecular formula C20H26O10 B162228 yadanziolide A CAS No. 95258-14-3

yadanziolide A

Cat. No. B162228
CAS RN: 95258-14-3
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-JVDXBALSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Yadanziolide A is C20H26O10 . Its molecular weight is 426.41 g/mol . The IUPAC name is (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione .


Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Antileukemic Activity : Yadanziolide A, extracted from Brucea javanica, has demonstrated antileukemic activity. This finding is significant in the context of developing novel therapeutic strategies for leukemia treatment (Yoshimura et al., 1985).

  • Cytotoxic Activities Against Cancer Cell Lines : Research has shown that this compound exhibits significant cytotoxic activities against various human cancer cell lines, highlighting its potential as an anti-cancer agent (Huang Jin-feng, 2013).

  • Antitobacco Mosaic Virus Activity : this compound has been found to possess strong antiviral activities against the tobacco mosaic virus (TMV), suggesting its utility in the field of antiviral research (Xiao-Hui Yan et al., 2010).

  • Potential in Treating Glioblastoma : Studies indicate that this compound could be involved in the treatment of glioblastoma, a type of brain cancer, suggesting a new avenue for therapeutic application (Wenyu Zhao & Fuchun Si, 2021).

  • Antibabesial Activity : this compound has demonstrated antibabesial activity, which is significant in the context of treating Babesia infections, a type of parasitic disease (Subeki et al., 2007).

Safety and Hazards

The safety data sheet for Yadanziolide A suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-JVDXBALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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